

# Application Note: Utilizing MC70 for the Functional Investigation of ABC Transporters

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MC70

Cat. No.: B15569671

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The ATP-binding cassette (ABC) transporter superfamily represents a large and vital group of membrane proteins found across all species, from prokaryotes to humans.<sup>[1][2][3]</sup> These transporters play a crucial role in cellular detoxification by actively pumping a wide variety of substrates, including metabolic products, lipids, and xenobiotics, across cellular membranes.<sup>[1][2][4]</sup> This efflux mechanism is powered by ATP hydrolysis.<sup>[1][3][4][5][6]</sup> In the context of drug development and oncology, the overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), is a primary cause of multidrug resistance (MDR) in cancer cells, leading to the failure of chemotherapy.<sup>[4][7][8][9]</sup> Therefore, the identification and characterization of compounds that can modulate the function of these transporters are of significant interest in overcoming MDR and improving drug efficacy.

**MC70** is a novel investigational compound whose potential interaction with ABC transporters is of interest. This application note provides a framework for utilizing **MC70** to study ABC transporter function, detailing its hypothetical effects and providing protocols for key in vitro assays.

## The Role of ABC Transporters in Multidrug Resistance

ABC transporters contribute to MDR by reducing the intracellular concentration of chemotherapeutic agents, thereby preventing them from reaching their therapeutic targets.[1][7] These transporters possess broad substrate specificity, allowing them to recognize and extrude a diverse range of structurally unrelated drugs. Understanding how a new chemical entity like **MC70** interacts with these transporters is crucial for predicting its potential as a chemosensitizing agent or identifying potential drug-drug interactions.

## Potential Mechanisms of Action for MC70

**MC70** could potentially modulate ABC transporter function through several mechanisms:

- **Competitive Inhibition:** **MC70** may bind to the same substrate-binding site as other drugs, competitively inhibiting their efflux.[8]
- **Non-competitive Inhibition:** **MC70** could bind to an allosteric site on the transporter, inducing a conformational change that inhibits its function without directly competing with the substrate.[8]
- **ATPase Inhibition:** **MC70** might interfere with the ATP binding or hydrolysis at the nucleotide-binding domains (NBDs), thus cutting off the energy supply for transport.[8]
- **Substrate:** **MC70** itself could be a substrate of the ABC transporter, in which case it would be actively pumped out of the cell.

## Experimental Approaches to Characterize MC70-ABC Transporter Interaction

To elucidate the interaction between **MC70** and ABC transporters, a series of in vitro assays can be performed. These assays are designed to assess the compound's effect on transporter activity and cell viability. Key experimental approaches include:

- **ATPase Activity Assays:** To determine if **MC70** stimulates or inhibits the ATP hydrolysis activity of the transporter.[5][10]
- **Vesicular Transport Assays:** To directly measure the ATP-dependent transport of a known substrate into membrane vesicles in the presence of **MC70**.[3][11]

- Cell-Based Efflux Assays: To assess the ability of **MC70** to modulate the accumulation of fluorescent substrates in cells overexpressing a specific ABC transporter.[7][12]
- Cytotoxicity Assays: To evaluate the potential of **MC70** to sensitize MDR cells to known chemotherapeutic agents.

The following sections provide detailed protocols for these assays and illustrative data tables.

## Data Presentation

The quantitative data obtained from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Effect of **MC70** on ABC Transporter ATPase Activity

Transporter	Basal ATPase Activity (nmol Pi/min/mg)	Verapamil (Positive Control) Stimulated Activity (nmol Pi/min/mg)	MC70 (10 $\mu$ M) Effect on Basal Activity (nmol Pi/min/mg)	MC70 (10 $\mu$ M) Effect on Verapamil-Stimulated Activity (nmol Pi/min/mg)
P-gp (ABCB1)	30 $\pm$ 4	95 $\pm$ 8	32 $\pm$ 5	45 $\pm$ 6
MRP1 (ABCC1)	25 $\pm$ 3	70 $\pm$ 6	26 $\pm$ 4	68 $\pm$ 7
BCRP (ABCG2)	40 $\pm$ 5	110 $\pm$ 10	41 $\pm$ 5	55 $\pm$ 8

Table 2: Inhibition of Vesicular Transport by **MC70**

Transporter	Substrate	Positive Control Inhibitor (IC <sub>50</sub> , $\mu$ M)	MC70 IC <sub>50</sub> ( $\mu$ M)
P-gp (ABCB1)	[ <sup>3</sup> H]-Paclitaxel	Verapamil (5.2)	12.5
MRP1 (ABCC1)	[ <sup>3</sup> H]-Estradiol-17- $\beta$ -glucuronide	MK-571 (0.8)	> 50
BCRP (ABCG2)	[ <sup>3</sup> H]-Methotrexate	Ko143 (0.1)	8.9

Table 3: Effect of **MC70** on Intracellular Accumulation of Fluorescent Substrates

Cell Line	Transporter	Fluorescent Substrate	Fold Increase in Fluorescence with Positive Control	Fold Increase in Fluorescence with MC70 (10 $\mu$ M)
MCF-7/ADR	P-gp	Rhodamine 123	15.2 $\pm$ 1.8	8.5 $\pm$ 1.1
HEK293/MRP1	MRP1	Calcein-AM	10.5 $\pm$ 1.2	1.2 $\pm$ 0.3
Saos-2/BCRP	BCRP	Hoechst 33342	20.1 $\pm$ 2.5	12.3 $\pm$ 1.5

 Table 4: Chemosensitization Effect of **MC70** in MDR Cancer Cells

Cell Line	Chemotherapeutic Agent	IC <sub>50</sub> without MC70 (nM)	IC <sub>50</sub> with MC70 (1 $\mu$ M) (nM)	Fold Reversal
MCF-7/ADR (P-gp)	Doxorubicin	850 $\pm$ 75	150 $\pm$ 20	5.7
NCI-H69AR (MRP1)	Etoposide	1200 $\pm$ 110	1150 $\pm$ 98	1.0
H460/MX20 (BCRP)	Mitoxantrone	550 $\pm$ 60	95 $\pm$ 15	5.8

## Experimental Protocols

### Protocol 1: ABC Transporter ATPase Activity Assay

Principle: The ATPase activity of ABC transporters is coupled to substrate transport and can be measured by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.[5][10][13]

Test compounds can either stimulate this activity (if they are substrates) or inhibit it.[13]

Materials:

- Membrane vesicles from Sf9 or mammalian cells overexpressing the ABC transporter of interest (e.g., P-gp, MRP1, BCRP)
- Assay Buffer: 50 mM Tris-MES (pH 6.8), 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl<sub>2</sub>
- ATP solution: 100 mM in water, pH 7.0
- **MC70** and positive control inhibitors/substrates (e.g., Verapamil for P-gp)
- Phosphate detection reagent (e.g., a malachite green-based reagent)
- 96-well microplates

Procedure:

- Thaw the membrane vesicles on ice.
- Prepare serial dilutions of **MC70** and control compounds in the assay buffer.
- In a 96-well plate, add 20 µL of the compound dilutions.
- Add 20 µL of membrane vesicles (5-10 µg of total protein) to each well.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 10 µL of 25 mM Mg-ATP solution (final concentration 5 mM).
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding 50 µL of the phosphate detection reagent.
- Incubate at room temperature for 20 minutes to allow color development.
- Measure the absorbance at 620 nm using a microplate reader.
- Construct a standard curve using known concentrations of phosphate to determine the amount of Pi released.

## Protocol 2: Vesicular Transport Assay

Principle: This assay directly measures the ATP-dependent uptake of a radiolabeled or fluorescent substrate into inside-out membrane vesicles overexpressing an ABC transporter.[3] [11] Inhibition of this uptake by a test compound indicates its interaction with the transporter.

### Materials:

- Membrane vesicles from Sf9 or mammalian cells overexpressing the ABC transporter
- Transport Buffer: 10 mM Tris-HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl<sub>2</sub>
- Radiolabeled substrate (e.g., [<sup>3</sup>H]-Paclitaxel for P-gp)
- ATP and AMP (as a negative control) solutions
- **MC70** and positive control inhibitors
- Glass fiber filters
- Scintillation cocktail and scintillation counter

### Procedure:

- Prepare reaction mixtures in tubes containing transport buffer, radiolabeled substrate, and various concentrations of **MC70** or a positive control inhibitor.
- Add membrane vesicles (20-50 µg protein) to each tube.
- Pre-incubate at 37°C for 3 minutes.
- Initiate transport by adding ATP (final concentration 4 mM) or AMP as a negative control.
- Incubate at 37°C for 5 minutes.
- Stop the transport by adding 1 mL of ice-cold stop buffer (transport buffer without MgCl<sub>2</sub>).
- Rapidly filter the mixture through a glass fiber filter and wash twice with ice-cold stop buffer.

- Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP from those in the presence of ATP.

## Protocol 3: Cell-Based Fluorescent Substrate Efflux Assay

Principle: This assay measures the accumulation of a fluorescent substrate in living cells that overexpress an ABC transporter.[7][12] An effective inhibitor will block the efflux of the dye, leading to increased intracellular fluorescence.

Materials:

- Parental cell line and a cell line overexpressing the ABC transporter of interest
- Fluorescent substrates (e.g., Rhodamine 123 for P-gp, Calcein-AM for MRP1, Hoechst 33342 for BCRP)
- **MC70** and positive control inhibitors
- Cell culture medium
- Fluorescence microplate reader or flow cytometer

Procedure:

- Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
- Remove the culture medium and wash the cells with assay buffer (e.g., HBSS).
- Add the assay buffer containing various concentrations of **MC70** or a positive control inhibitor and pre-incubate at 37°C for 30 minutes.
- Add the fluorescent substrate and incubate at 37°C for 30-60 minutes.
- Remove the loading solution and wash the cells three times with ice-cold assay buffer.

- Add fresh assay buffer to each well.
- Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

## Protocol 4: Cytotoxicity and Chemosensitization Assay

Principle: This assay determines the ability of **MC70** to enhance the cytotoxic effect of a known anticancer drug in MDR cells. A reduction in the  $IC_{50}$  value of the chemotherapeutic agent in the presence of **MC70** indicates chemosensitization.

Materials:

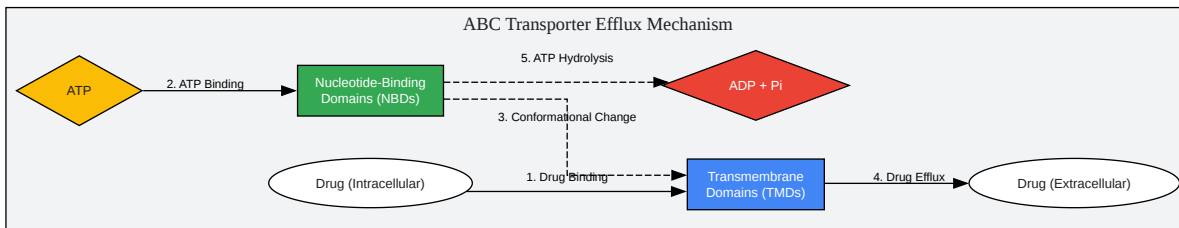
- MDR cancer cell line and its parental sensitive cell line
- Chemotherapeutic agent (substrate of the ABC transporter)
- **MC70**
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- 96-well plates

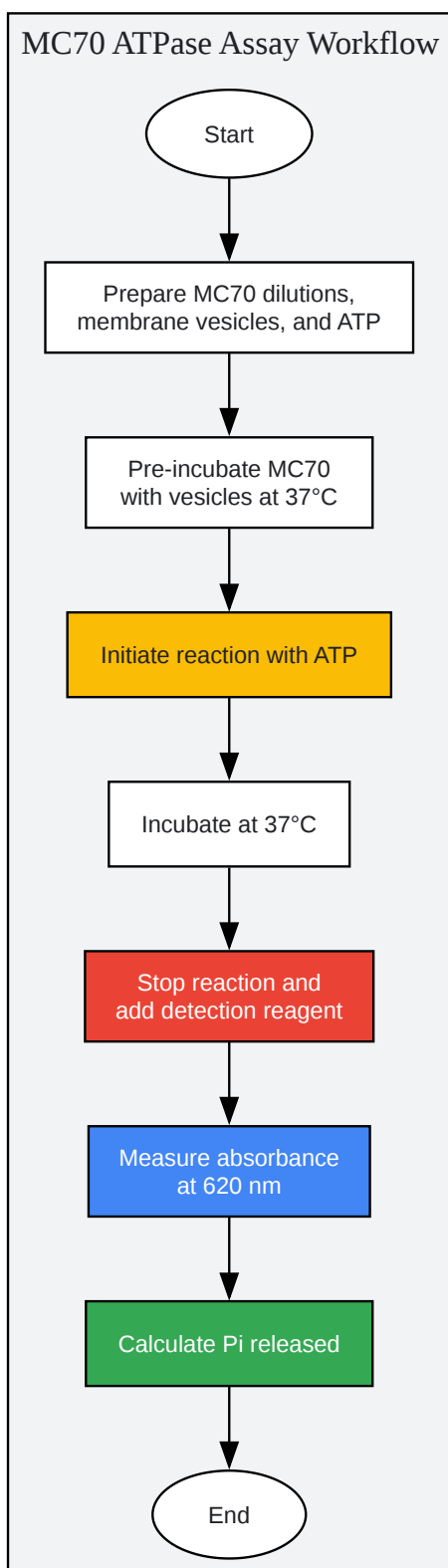
Procedure:

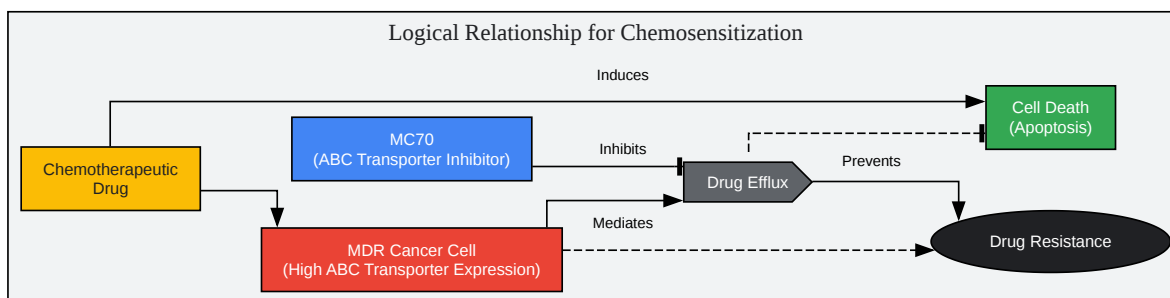
- Seed cells in 96-well plates and allow them to attach overnight.
- Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of **MC70**.
- Incubate the cells for 48-72 hours.
- Assess cell viability using a suitable reagent according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a microplate reader.
- Calculate the  $IC_{50}$  values from the dose-response curves. The fold reversal (FR) is calculated as  $IC_{50}$  (chemotherapeutic alone) /  $IC_{50}$  (chemotherapeutic + **MC70**).



## Visualizations







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The ABC-type multidrug transport system | Scrub typhus and Orientia: [u.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. ABC transporter - Wikipedia [en.wikipedia.org]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomembrane.com [genomembrane.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. oaepublish.com [oaepublish.com]
- 9. benthamscience.com [benthamscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Utilizing MC70 for the Functional Investigation of ABC Transporters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569671#mc70-for-studying-abc-transporter-function]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)